molecular formula C11H12F4N2 B1531073 1-(2-氟-4-(三氟甲基)苯基)哌嗪 CAS No. 817170-70-0

1-(2-氟-4-(三氟甲基)苯基)哌嗪

货号 B1531073
CAS 编号: 817170-70-0
分子量: 248.22 g/mol
InChI 键: FJDNYOZEHRTOLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” is a chemical compound with the CAS Number: 817170-70-0 . It has a molecular weight of 248.22 and its IUPAC name is 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine . It appears as a white to brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.22 . It is a white to brown solid and is stored at +4°C . More specific physical and chemical properties were not found in the search results.

科学研究应用

哌嗪-唑-氟喹诺酮杂交体

Mermer 等人(2019 年)的一项研究探索了使用苯基哌嗪合成氟喹诺酮杂交体。这些杂交体显示出有希望的抗菌活性和显着的 DNA 促旋酶抑制,表明它们在抗菌研究中的潜力 (Mermer 等人,2019)

氟哌利多和氟哌醇的合成

Botteghi 等人(2001 年)的研究重点是合成氟哌利多和氟哌醇这两种抗精神病药。这项研究强调了苯基哌嗪衍生物在合成这些药物中的重要性,证明了该化合物在抗精神病药物开发中的作用 (Botteghi 等人,2001)

氟桂利嗪的合成

Shakhmaev 等人(2016 年)描述了从苯基哌嗪衍生物合成氟桂利嗪,一种用于治疗偏头痛和癫痫的药物。这项研究强调了该化合物在合成钙通道阻滞剂中的重要性 (Shakhmaev 等人,2016)

用于 PET 研究的放射性标记拮抗剂

Plenevaux 等人(2000 年)讨论了将哌嗪衍生物 [18F]p-MPPF 用作 PET 研究中的 5-HT1A 拮抗剂,用于研究血清素能神经传递。这说明了苯基哌嗪在神经影像学研究中的作用 (Plenevaux 等人,2000)

5-HT2 拮抗剂的合成

Watanabe 等人(1992 年)合成了苯基哌嗪化合物并评估了它们的 5-HT2 拮抗剂活性。他们的工作有助于了解血清素受体拮抗剂 (Watanabe 等人,1992)

氟喹诺酮的氧化转化

张和黄(2005 年)研究了氟喹诺酮和相关胺(包括苯基哌嗪)的氧化转化,表明其在环境化学和水体中药物归宿中的作用 (Zhang 和 Huang,2005)

选择性血清素再摄取抑制剂 (SSRIs)

Dorsey 等人(2004 年)合成了苯基哌嗪衍生物并将其评估为具有潜在改善不良反应特征的 SSRIs。这突出了该化合物在抗抑郁药研究中的重要性 (Dorsey 等人,2004)

未来方向

While specific future directions for “1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine” were not found in the search results, it is noted that many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives will be discovered in the future .

作用机制

Target of Action

A structurally similar compound, 1-(4-(trifluoromethyl)phenyl)piperazine, is known to be a serotonergic releasing agent

Mode of Action

The exact mode of action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine is not well-documented. If it is indeed a serotonergic agent like its structural analog, it may interact with serotonin receptors, leading to increased release or inhibited reuptake of serotonin. This would result in elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission .

Biochemical Pathways

The specific biochemical pathways affected by 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine are not clearly defined in the available literature. If it acts on the serotonin system, it could influence various physiological processes regulated by serotonin, including mood, sleep, appetite, and cognition. It might also impact the cardiovascular system, as serotonin plays a role in vasoconstriction .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize pharmacokinetic properties, suggesting that this compound may have favorable ADME characteristics .

Result of Action

The molecular and cellular effects of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine are not well-documented. If it acts as a serotonergic agent, it could potentially alter neuronal firing rates, synaptic plasticity, and intracellular signaling pathways. These changes could, in turn, influence various physiological and psychological processes .

Action Environment

The action of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine could be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For instance, the compound’s stability and efficacy could be affected by storage conditions . Additionally, its action could potentially be modulated by interactions with other drugs or substances present in the body.

属性

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDNYOZEHRTOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3.11 g (9 mmol) 4-(2-Fluoro-4-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester in 20 ml dioxane was treated with 8.93 ml 4N HCl in dioxane for 2 h at 80° C. The mixture was concentrated and treated with 20 ml water, 20 ml 2M Na2CO3 and extracted with 50 ml EtOAc. The organic phase was washed with 30 ml saturated NaCl. All aqueous phases were combined and extracted with 50 ml EtOAc. The combined organic phases were dried with MgSO4 and evaporated to yield 2.1 g (95%) of the title compound as brownish crystals.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8.93 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

The compound 1-(2-fluoro-4-trifluoromethyl-phenyl)-piperazine is synthesized according to the procedure outlined in Example 26 steps 1 and 2 using t-butyl-1-piperazine-carboxylate and 1-bromo-2-fluoro-4-trifluoromethyl-benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。